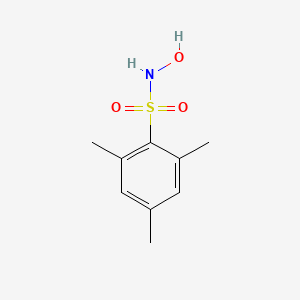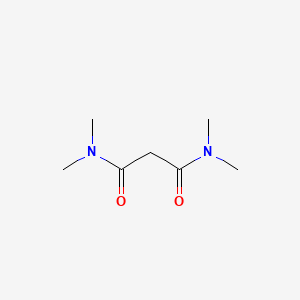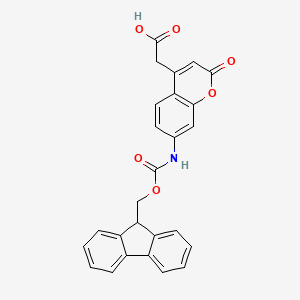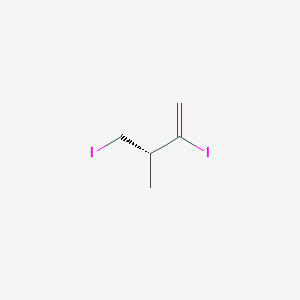
(R)-2-Iodo-3-(iodomethyl)but-1-ene
Vue d'ensemble
Description
“®-2-Iodo-3-(iodomethyl)but-1-ene” is a compound that belongs to the class of organic compounds known as alkenes. Alkenes are hydrocarbons that contain one or more carbon-carbon double bonds . The “®” in its name indicates the configuration of the stereocenter in the molecule .
Synthesis Analysis
The synthesis of such compounds often involves reactions like oxidative dehydrogenation and selective hydrogenation . For instance, 1-butene can be converted to 1,3-butadiene through oxidative dehydrogenation over metal ferrite catalysts . Similarly, selective hydrogenation of 1,3-butadiene can produce 1-butene .Molecular Structure Analysis
The molecular structure of alkenes like “®-2-Iodo-3-(iodomethyl)but-1-ene” can be analyzed using various techniques such as spectroscopy and computational methods . These methods can provide insights into the conformational properties and torsional potential functions of the molecule .Chemical Reactions Analysis
Alkenes undergo a variety of reactions, including electrophilic addition reactions . For example, the reaction of a protic acid, HX, with an alkene is a typical electrophilic addition reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of alkenes can be determined using various methods . For instance, the melting point, boiling point, and other properties can be measured experimentally .Applications De Recherche Scientifique
Structural Overview in Inorganic Chemistry
- The structural features of inorganic iodoplumbate and iodobismuthate moieties are discussed, focusing on the aggregation and connections of primary building units. This includes an exploration of cation effect, ligand effect, and hetero metal–iodine bonding effect, highlighting the importance of aggregation density and empirical values in relation to solid-state properties. These compounds demonstrate interesting optical, thermal, and ferroelectric properties (Li‐Ming Wu, Wu Xintao, & Ling Chen, 2009).
Homogeneous Catalysis in Chemical Engineering
- Rhodium complexes in ionic liquid and supercritical fluid–ionic liquid biphasic mixtures are used for the continuous flow homogeneous catalysis of alkenes. This research highlights the hydroformylation of oct-1-ene, demonstrating the efficiency and sustainability of these methods in industrial applications (M. Sellin, P. B. Webb, & D. Cole-Hamilton, 2001).
Organic Chemistry and Reaction Mechanisms
- The ene reaction of singlet oxygen with simple alkenes is investigated, focusing on isotope effects and theoretical calculations. This research provides insights into reaction mechanisms and the prediction of reaction barriers, contributing to a deeper understanding of organic reaction processes (D. A. Singleton et al., 2003).
Hypervalent Iodine Chemistry
- The radical reactivity of hypervalent iodine(III) compounds, including their use in constructing various chemical bonds and generating radicals, is extensively reviewed. This offers a comprehensive understanding of their application in synthetic chemistry (Xi Wang & A. Studer, 2017).
Oxidation Reactions in Organic Synthesis
- Hypervalent iodine compounds, known for their selective oxidizing properties, are used in various oxidation reactions. This includes the catalytic oxidation of alcohols and alpha-oxidation of ketones, highlighting their utility in synthetic organic chemistry (M. Uyanik & K. Ishihara, 2009).
Biocatalysis and Enzymatic Methods
- The use of enzymes for the resolution of compounds containing iodine atoms and the synthesis of chiral azido diols, sulfanyl diols, and cyano diols is explored. This demonstrates the potential of enzymatic methods in the production of optically active tertiary alcohols and complex organic molecules (Same-Ting Chen & Jim-Min Fang, 1997).
Catalysis and Reaction Engineering
- Investigations into the catalytic water oxidation by mononuclear Ru(II) complexes are presented. This research contributes to the understanding of catalyst activity and the effect of steric strain around the metal center, which is crucial in the field of catalysis and reaction engineering (Nattawut Kaveevivitchai et al., 2012).
Metabolic Engineering
- The engineering of Saccharomyces cerevisiae for high-yield production of enantiopure (2R,3R)-butanediol is discussed, highlighting the potential of using metabolic engineering for the efficient production of important chemicals from renewable resources (J. Lian, Ran Chao, & Huimin Zhao, 2014).
Safety And Hazards
Orientations Futures
The future directions in the study of alkenes like “®-2-Iodo-3-(iodomethyl)but-1-ene” could involve the development of more efficient and selective catalysts for their reactions . Additionally, process intensification using techniques like membrane reactors could also be a promising area of research .
Propriétés
IUPAC Name |
(3R)-2,4-diiodo-3-methylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8I2/c1-4(3-6)5(2)7/h4H,2-3H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZYPLHSNKQLQD-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)C(=C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CI)C(=C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462089 | |
| Record name | (3R)-2,4-diiodo-3-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Iodo-3-(iodomethyl)but-1-ene | |
CAS RN |
481048-22-0 | |
| Record name | (3R)-2,4-diiodo-3-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)
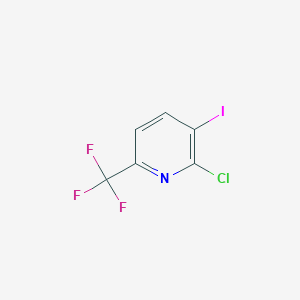
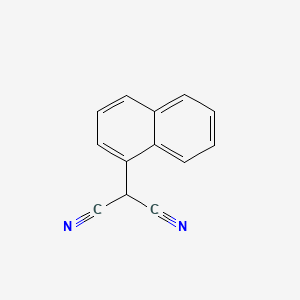
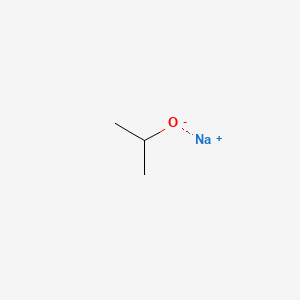
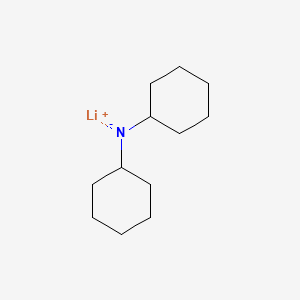
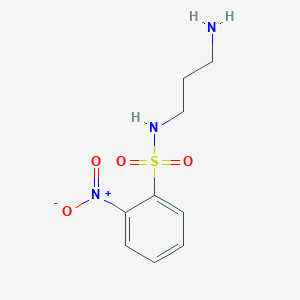
rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)
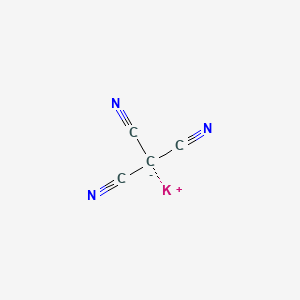
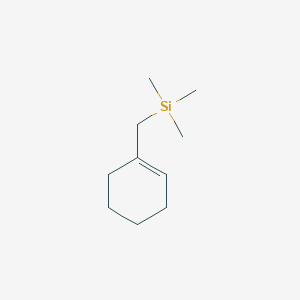
![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)
![2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B1589660.png)
